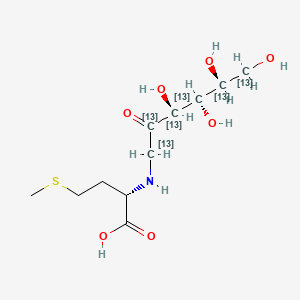

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C11H21NO7S |

|---|---|

分子量 |

317.31 g/mol |

IUPAC名 |

(2S)-4-methylsulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid |

InChI |

InChI=1S/C11H21NO7S/c1-20-3-2-6(11(18)19)12-4-7(14)9(16)10(17)8(15)5-13/h6,8-10,12-13,15-17H,2-5H2,1H3,(H,18,19)/t6-,8+,9+,10+/m0/s1/i4+1,5+1,7+1,8+1,9+1,10+1 |

InChIキー |

UXCZPSDCDHUREX-ZNIRGTJTSA-N |

異性体SMILES |

CSCC[C@@H](C(=O)O)N[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |

正規SMILES |

CSCCC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

What is N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6?

An In-depth Technical Guide to N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Executive Summary

N-(1-Deoxy-D-fructos-1-yl)-L-methionine is a naturally occurring Amadori rearrangement product, an early-stage compound formed during the Maillard reaction between D-glucose and the essential amino acid L-methionine. This reaction is fundamental to the flavor, aroma, and color development in thermally processed foods. Beyond food science, these compounds are studied for their potential biological activities, including antioxidant and metal-chelating properties[1]. The introduction of a stable isotopic label, specifically six Carbon-13 atoms to create this compound, transforms this molecule into a high-precision analytical tool[2]. This guide provides a comprehensive technical overview of this isotopically labeled compound, focusing on its synthesis, physicochemical properties, and its critical application as an internal standard for robust and accurate quantification by mass spectrometry.

The Foundational Chemistry: Maillard Reaction and Amadori Rearrangement

The Maillard reaction, first described by Louis-Camille Maillard in 1912, is a non-enzymatic browning reaction between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid[3]. This complex cascade of reactions is responsible for many desirable characteristics of cooked food but is also implicated in the formation of advanced glycation end-products (AGEs) in biological systems.

The initial, reversible step is the condensation of D-glucose (an aldose sugar) with L-methionine to form an unstable Schiff base (an N-substituted glycosylamine). This intermediate then undergoes an irreversible isomerization known as the Amadori rearrangement, yielding the stable 1-amino-1-deoxy-ketose, N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Fru-Met)[4][5].

Caption: Formation pathway of N-(1-Deoxy-D-fructos-1-yl)-L-methionine.

Physicochemical Properties and Isotopic Labeling

This compound is structurally identical to its endogenous counterpart, with the exception that six natural abundance carbon atoms in the methionine moiety have been replaced with the heavy isotope, Carbon-13. This substitution results in a predictable mass shift without significantly altering the molecule's chemical or physical properties, such as polarity, pKa, or chromatographic retention time.

| Property | Unlabeled Analyte | 13C6-Labeled Internal Standard |

| Chemical Name | N-(1-Deoxy-D-fructos-1-yl)-L-methionine | This compound |

| Synonyms | Fru-Met, Methionine-glucose Amadori product | Fru-Met-13C6 |

| CAS Number | 20638-92-0[6][7][8][9][10] | Not available |

| Molecular Formula | C₁₁H₂₁NO₇S[6][7] | C₅¹³C₆H₂₁NO₇S |

| Monoisotopic Mass | 311.1039 g/mol [7] | 317.1241 g/mol |

| Molecular Weight | 311.35 g/mol [6][7] | 317.39 g/mol |

This mass difference is fundamental to its utility in mass spectrometry, allowing the instrument to differentiate between the analyte of interest and the added internal standard.

Synthesis and Purification

3.1 Synthesis of Unlabeled Fru-Met: The synthesis of the base Amadori product can be achieved by reacting equimolar amounts of L-methionine and D-glucose. Studies have shown that controlling reaction conditions is critical to maximize yield and minimize the formation of secondary degradation products. Techniques such as vacuum dehydration at controlled pH (weakly alkaline) and temperature can effectively drive the reaction towards the formation of the Amadori product by removing water, a byproduct of the initial condensation step[11][12].

3.2 Synthesis of Fru-Met-13C6: The production of the isotopically labeled standard requires a labeled precursor. The most direct route involves the same reaction pathway but substitutes standard L-methionine with L-methionine-(¹³C₆). The synthesis of ¹³C-labeled amino acids can be complex, often involving multi-step organic synthesis pathways or biosynthetic methods using ¹³C-labeled precursors like ¹³C-glucose in cell-free protein synthesis systems[13][14][15]. Once the labeled amino acid is obtained, it is reacted with unlabeled D-glucose under the optimized conditions described above.

3.3 Purification: Following synthesis, the target compound must be purified from unreacted starting materials and reaction byproducts. This is typically accomplished using chromatographic techniques such as ion-exchange chromatography or preparative high-performance liquid chromatography (HPLC). The purity and isotopic enrichment of the final product are then verified using analytical HPLC and high-resolution mass spectrometry.

Core Application: The Gold Standard Internal Standard for Quantitative Mass Spectrometry

The primary and most critical application of this compound is as a stable isotope-labeled (SIL) internal standard for quantitative analysis via isotopic dilution mass spectrometry.

4.1 The Challenge of Quantitative Analysis: When analyzing complex matrices like food, plasma, or tissue, several factors can introduce variability and inaccuracy:

-

Matrix Effects: Co-eluting compounds from the sample can enhance or suppress the ionization of the target analyte in the mass spectrometer source, leading to inaccurate readings.

-

Extraction Inefficiency: Sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, may not be 100% efficient, and recovery can vary between samples.

-

Instrumental Variability: Minor fluctuations in injection volume or instrument sensitivity can affect results.

4.2 The SIL Internal Standard Solution: A SIL internal standard is the ideal tool to overcome these challenges[16][17]. Because the ¹³C-labeled standard is nearly chemically and physically identical to the unlabeled analyte, it experiences the exact same extraction losses and matrix effects[18].

The core principle is to spike a known, fixed amount of the SIL standard into every sample, calibrator, and quality control sample at the very beginning of the sample preparation process. The mass spectrometer then measures the ratio of the analyte's signal to the internal standard's signal. Since both are affected proportionally by any sources of error, their ratio remains constant and directly proportional to the analyte's original concentration.

Caption: Logic of Isotopic Dilution using a SIL Internal Standard.

Experimental Protocol: Quantification of Fru-Met in Tomato Purée by LC-MS/MS

This protocol outlines a validated method for quantifying the native (unlabeled) N-(1-Deoxy-D-fructos-1-yl)-L-methionine in a complex food matrix, adapted from methodologies for analyzing Amadori products[19][20].

5.1 Materials and Reagents:

-

This compound (Internal Standard Stock: 1 mg/mL in water)

-

N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Calibration Standard Stock: 1 mg/mL in water)

-

Tomato Purée (Sample)

-

Methanol, Acetonitrile, Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

0.22 µm Syringe Filters

5.2 Sample Preparation Workflow:

-

Homogenization: Weigh 1.0 g of tomato purée into a 15 mL centrifuge tube.

-

Internal Standard Spiking: Add 20 µL of a 1 µg/mL working solution of this compound to the sample.

-

Extraction: Add 5 mL of 10% methanol in water. Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Filtration: Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

-

Calibration Standards: Prepare a calibration curve (e.g., 1-1000 ng/mL) by serially diluting the unlabeled standard stock and spiking each level with the same fixed amount of internal standard (20 µL of 1 µg/mL working solution).

Caption: Experimental workflow for sample preparation.

5.3 LC-MS/MS Conditions:

-

LC System: UHPLC System

-

Column: Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 2% B to 40% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Fru-Met (Analyte) | 312.1 | 132.1 | 20 |

| Fru-Met-13C6 (IS) | 318.1 | 138.1 | 20 |

5.4 Data Analysis: Construct a calibration curve by plotting the peak area ratio (Analyte / Internal Standard) against the concentration of the calibration standards. Apply a linear regression model. Determine the concentration of Fru-Met in the unknown samples by interpolating their measured peak area ratios from this curve.

Conclusion

This compound represents a convergence of food chemistry, organic synthesis, and advanced analytical science. Its role as a stable isotope-labeled internal standard is indispensable for achieving the highest levels of accuracy and precision in quantitative bioanalysis. By perfectly mimicking the behavior of its unlabeled analog, it provides a self-validating system that corrects for the inevitable variables in complex sample preparation and analysis. For researchers in food science, metabolomics, and clinical diagnostics, the proper use of this and similar SIL standards is not merely a best practice but a prerequisite for generating robust, reliable, and defensible quantitative data.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Maillard reaction - Wikipedia [en.wikipedia.org]

- 4. Amadori rearrangement - Wikipedia [en.wikipedia.org]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. Page loading... [wap.guidechem.com]

- 7. N-(1-Deoxy-D-fructos-1-yl)-L-methionine | C11H21NO7S | CID 101371034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-(1-Deoxy-D-fructos-1-yl)-L-methionine, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 9. Buy Online CAS Number 20638-92-0 - TRC - N-(1-Deoxy-D-fructos-1-yl)-L-methionine | LGC Standards [lgcstandards.com]

- 10. biomall.in [biomall.in]

- 11. Low moisture-dependent synthesis of methionine-glucose Amadori compound: Suppression of secondary degradation by pH-temperature synergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. race.elsevierpure.com [race.elsevierpure.com]

- 13. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Cell-free synthesis of proteins with selectively 13C-labelled methyl groups from inexpensive precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Simultaneous quantification of amino acids and Amadori products in foods through ion-pairing liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆: Properties, Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of metabolic research and drug development is increasingly reliant on sophisticated tools to trace and quantify biological pathways with precision. Among these, stable isotope-labeled compounds have emerged as indispensable assets. This technical guide is dedicated to N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆, a key molecule in the study of the Maillard reaction and its physiological implications. As a Senior Application Scientist, my objective is to provide a comprehensive resource that synthesizes technical data with practical insights, empowering researchers to leverage this powerful tool in their scientific endeavors. This document will delve into the core chemical properties, synthesis, analytical characterization, and diverse applications of this isotopically labeled Amadori product, offering both foundational knowledge and actionable protocols.

Introduction: The Significance of a Labeled Amadori Product

N-(1-Deoxy-D-fructos-1-yl)-L-methionine is an Amadori product, an early-stage compound formed during the non-enzymatic browning process known as the Maillard reaction.[1][2] This reaction, ubiquitous in food chemistry, also occurs endogenously in the human body, where it is implicated in the aging process and the pathophysiology of various diseases, including diabetes. The ¹³C₆ isotopic labeling of the fructose moiety of this molecule provides a powerful tool for researchers, enabling precise tracking and quantification in complex biological matrices.[3][4]

The methionine component of this molecule is a crucial essential amino acid involved in numerous metabolic pathways, including protein synthesis and methylation reactions.[5] The conjugation of methionine with fructose creates a unique molecular probe to investigate the metabolic fate of both the sugar and the amino acid, as well as the broader implications of the Maillard reaction in biological systems.

This guide will provide an in-depth exploration of the chemical and physical properties of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆, detailed methodologies for its synthesis and characterization, and a discussion of its applications in metabolic research and beyond.

Physicochemical Properties

Understanding the fundamental physicochemical properties of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ is paramount for its effective application in experimental settings. The properties of the unlabeled analogue provide a strong foundation for understanding its isotopically labeled counterpart.

| Property | Value | Source |

| Molecular Formula | C₅¹³C₆H₂₁NO₇S | [6] |

| Molecular Weight | 317.31 g/mol | [6] |

| Canonical SMILES | CSCC--INVALID-LINK--O)O)O)=O">C@HC(O)=O | [6] |

| CAS Number | 1083053-42-2 | [6] |

| Appearance | White to off-white solid (predicted) | [7] |

| Solubility | Highly soluble in water. | [4][8] |

| pKa (predicted) | 2.03 ± 0.10 | [2] |

| Melting Point | 103 °C (for fructose) | [9][10] |

Synthesis and Isotopic Labeling

The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ is achieved through the Maillard reaction, specifically via the Amadori rearrangement between L-methionine and ¹³C₆-labeled D-glucose.[1][4] The ¹³C₆-glucose serves as the source of the stable isotope label in the fructose moiety of the final product.

Underlying Principles: The Maillard Reaction and Amadori Rearrangement

The Maillard reaction is a complex cascade of chemical reactions initiated by the condensation of a reducing sugar with an amino group, typically from an amino acid or protein.[2] The initial step involves the formation of a Schiff base, which then undergoes an acid- or base-catalyzed isomerization to form a more stable 1-amino-1-deoxy-ketose, known as the Amadori product.[2]

Caption: Initial stages of the Maillard reaction leading to the Amadori product.

Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of ¹³C₆-labeled Amadori products, which can be adapted for N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆.[1][3][4]

Materials:

-

L-Methionine

-

¹³C₆-D-Glucose

-

Anhydrous Methanol

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reactant Dissolution: Dissolve equimolar amounts of L-methionine and ¹³C₆-D-glucose in anhydrous methanol in a round-bottom flask. The use of methanol as a solvent facilitates the reaction and subsequent purification.

-

Inert Atmosphere: Purge the flask with an inert gas to minimize oxidative side reactions.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Unreacted starting materials may precipitate and can be removed by filtration.

-

Purification: The resulting solution containing the Amadori product can be purified using techniques such as column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

Rationale for Experimental Choices:

-

Anhydrous Methanol: The use of an anhydrous solvent is crucial to favor the condensation reaction and prevent hydrolysis of the Schiff base intermediate.

-

Inert Atmosphere: The Maillard reaction can be accompanied by oxidative processes. An inert atmosphere helps to ensure the desired reaction pathway is favored.

-

Reflux Conditions: Heating the reaction mixture accelerates the rate of the Maillard reaction and the subsequent Amadori rearrangement.

Analytical Characterization

The structural integrity and purity of synthesized N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ must be rigorously confirmed. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the synthesized compound and for its quantification. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with an acidic modifier like formic acid to improve peak shape.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and for structural elucidation through fragmentation analysis.

Expected Mass Spectra Data:

-

Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 318.3.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns of Amadori products. Common neutral losses include water (H₂O) and formaldehyde (CH₂O). The fragmentation will also yield ions corresponding to the ¹³C₆-labeled fructose moiety and the methionine residue, providing definitive structural confirmation.[11]

Caption: Predicted MS/MS fragmentation of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the methionine and fructose moieties. The predicted ¹H NMR spectrum in D₂O shows signals corresponding to the methyl group of methionine around δ 2.1 ppm, the methylene groups of methionine between δ 2.0 and 2.6 ppm, the α-proton of the amino acid around δ 3.8 ppm, and a complex region of overlapping signals for the fructose protons between δ 3.5 and 4.2 ppm.[12]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly informative due to the ¹³C₆ labeling of the fructose unit. All six carbon signals of the fructose moiety will be enhanced and readily distinguishable from the natural abundance ¹³C signals of the methionine residue and any unlabeled impurities. The spectrum will also reveal the presence of different tautomers (pyranose and furanose forms) of the fructose moiety in solution.[13][14]

Applications in Scientific Research

The unique properties of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ make it a valuable tool in various research areas.

Metabolic Tracer Studies

As a stable isotope-labeled compound, it can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of dietary Amadori products.[15] This is crucial for understanding the bioavailability and metabolic fate of Maillard reaction products from food and their potential physiological effects. The ¹³C₆ label allows for the unambiguous tracking of the fructose moiety's metabolic pathways.

Internal Standard for Quantitative Analysis

One of the most significant applications is its use as an internal standard in stable isotope dilution assays for the accurate quantification of unlabeled N-(1-Deoxy-D-fructos-1-yl)-L-methionine in complex matrices like food and biological samples.[4] The co-elution of the labeled standard with the analyte of interest and their distinct mass-to-charge ratios in mass spectrometry allow for highly precise and accurate quantification, correcting for matrix effects and variations in sample preparation.

Caption: Workflow for stable isotope dilution analysis.

Mechanistic Studies of the Maillard Reaction

The ¹³C₆ label can be used to investigate the intricate reaction mechanisms of the later stages of the Maillard reaction. By tracing the fate of the carbon atoms from the fructose moiety, researchers can gain insights into the formation of various degradation products, including flavor compounds and advanced glycation end-products (AGEs).[16]

Safety and Handling

-

General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Inhalation: Avoid inhaling dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place, protected from light and moisture.

It is always recommended to consult the supplier's safety information and handle all chemicals with care in a laboratory setting.

Conclusion

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ is a sophisticated and valuable tool for researchers in the fields of food science, nutrition, and medicine. Its stable isotope label provides the precision necessary to unravel the complexities of the Maillard reaction, both in vitro and in vivo. From serving as a metabolic tracer to an internal standard for accurate quantification, this compound empowers scientists to gain deeper insights into metabolic pathways and the physiological consequences of glycation. As our understanding of the intricate interplay between diet and health continues to evolve, the application of such advanced research tools will undoubtedly be at the forefront of new discoveries.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. Synthesis, Purification, and Mass Spectrometric Characterization of Stable Isotope-Labeled Amadori-Glycated Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Amadori- and N-nitroso-Amadori compounds and their pyrolysis products. Chemical, analytical and biological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Fructose - Wikipedia [en.wikipedia.org]

- 9. aakash.ac.in [aakash.ac.in]

- 10. What is Fructose? - GeeksforGeeks [geeksforgeeks.org]

- 11. imreblank.ch [imreblank.ch]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0037841) [hmdb.ca]

- 13. Use of 13C labeling and NMR spectroscopy for the investigation of degradation pathways of Amadori compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The preparation and characterization of some Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) derived from a series of aliphatic omega-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 16. pubs.acs.org [pubs.acs.org]

A Guide to the Synthesis and Characterization of [¹³C₆]-Fructosyl-Methionine

Abstract

Isotopically labeled molecules are indispensable tools for tracing metabolic pathways, quantifying analytes in complex matrices, and elucidating reaction mechanisms.[1][2] This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of ¹³C-labeled Fructosyl-methionine ([¹³C₆]-Fru-Met), an important Amadori rearrangement product. Fructosyl-methionine is formed during the Maillard reaction, a process significant in both food chemistry and in the in-vivo formation of Advanced Glycation End-products (AGEs).[3][4] This document details the chemical rationale behind the synthetic strategy, provides step-by-step protocols for laboratory execution, and outlines the analytical techniques required for structural and isotopic validation. It is intended for researchers, scientists, and drug development professionals who require a high-purity, well-characterized isotopic standard for their studies.

Introduction: The Rationale for ¹³C-Labeled Fructosyl-Methionine

The Maillard reaction, the non-enzymatic reaction between reducing sugars and amino acids, is a cornerstone of flavor and color development in thermally processed foods.[3][5] However, this same chemical cascade occurs within biological systems, leading to the formation of Advanced Glycation End-products (AGEs), which are implicated in various pathological conditions.[3] Fructosyl-methionine (Fru-Met) is an early-stage Amadori product formed from the condensation of a glucose molecule with the amino acid methionine, followed by an irreversible rearrangement.[3][6]

Why Isotopic Labeling?

Standard analytical techniques often struggle to differentiate between endogenous and exogenous compounds or to trace metabolic fate with high precision. Isotopic labeling, the replacement of one or more atoms with their stable heavy isotopes (e.g., ¹³C instead of ¹²C), provides a powerful solution.[1][7] A ¹³C-labeled version of Fru-Met serves several critical functions:

-

Internal Standard for Mass Spectrometry: [¹³C₆]-Fru-Met is an ideal internal standard for LC-MS/MS quantification. Since it co-elutes with the unlabeled analyte but is distinguishable by its mass, it corrects for matrix effects and variations in sample preparation and instrument response, enabling highly accurate quantification in complex biological fluids or food matrices.[8][9]

-

Metabolic Tracer: The ¹³C label allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of Fru-Met in vivo, providing insights into the biological impact of dietary Amadori products.[10][11]

-

NMR Structural Studies: The presence of ¹³C enhances signals in Nuclear Magnetic Resonance (NMR) spectroscopy, aiding in the definitive structural elucidation of the molecule and its interaction partners.[12][13]

This guide focuses on the synthesis of uniformly labeled [¹³C₆]-Fru-Met, starting from D-[U-¹³C₆]glucose, which ensures the isotopic label is incorporated into the fructose backbone of the final product.

Theoretical Foundation: The Maillard Reaction and Amadori Rearrangement

The synthesis of Fru-Met is a practical application of the initial stages of the Maillard reaction. Understanding this pathway is critical to appreciating the experimental design. The process begins with the nucleophilic attack of the primary amino group of L-methionine on the carbonyl carbon of D-glucose.

-

Condensation & Schiff Base Formation: The reaction first forms an unstable N-substituted glycosylamine. This intermediate then rapidly dehydrates to form a Schiff base (an imine).

-

Amadori Rearrangement: The Schiff base undergoes a proton-catalyzed rearrangement, which is the key step. This irreversible isomerization converts the N-glycoside of the aldose (glucose) into a 1-amino-1-deoxy-ketose (a fructose derivative). This stable product is known as the Amadori compound—in this case, Fructosyl-methionine.[6][14]

The use of D-[U-¹³C₆]glucose as a starting material ensures that all six carbon atoms of the sugar moiety in the final product are ¹³C isotopes.

Experimental Protocol: Synthesis of [¹³C₆]-Fructosyl-Methionine

This protocol is designed to be a self-validating system, where the purification and analytical steps confirm the success of the synthesis. The causality for each step is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Supplier Notes |

| D-[U-¹³C₆]Glucose | ¹³C₆H₁₂O₆ | 186.11 | Isotopic purity >99% |

| L-Methionine | C₅H₁₁NO₂S | 149.21 | Purity >99% |

| Methanol (Anhydrous) | CH₃OH | 32.04 | ACS Grade or higher |

| Pyridine (Anhydrous) | C₅H₅N | 79.10 | ACS Grade or higher |

| Dowex® 50WX8 Cation-Exchange Resin | - | - | 100-200 mesh, H⁺ form |

| Ammonium Hydroxide Solution | NH₄OH | 35.04 | 0.5 M aqueous solution |

| Deionized Water | H₂O | 18.02 | >18 MΩ·cm resistivity |

Step-by-Step Synthesis Procedure

Rationale: This procedure is adapted from established methods for synthesizing Amadori compounds by refluxing a reducing sugar and an amino acid in an alcohol solvent.[4][15] Methanol serves as an effective solvent for both reactants, and pyridine acts as a mild base to catalyze the condensation and rearrangement steps.

-

Reactant Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-methionine (1.5 g, ~10 mmol) and D-[U-¹³C₆]glucose (1.86 g, ~10 mmol) in 100 mL of anhydrous methanol.

-

Expertise Note: A 1:1 molar ratio is crucial for maximizing product formation and minimizing side reactions or unreacted starting material, which simplifies purification.[4]

-

-

Catalyst Addition: Add 2 mL of anhydrous pyridine to the solution.

-

Reaction under Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (~65°C) with continuous stirring. Allow the reaction to proceed for 6-8 hours.

-

Trustworthiness Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, being more polar than the starting materials, will have a lower Rf value.

-

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol and pyridine under reduced pressure using a rotary evaporator. The result will be a crude, yellowish, viscous residue.

-

Reconstitution: Dissolve the crude residue in a minimal amount of deionized water (e.g., 10-15 mL) in preparation for purification.

Purification: Isolating the Target Compound

Rationale: Cation-exchange chromatography is a highly effective method for purifying Amadori compounds from unreacted sugar.[4] At a neutral or slightly acidic pH, the amino acid moiety of Fru-Met is protonated (positively charged), allowing it to bind to the negatively charged resin. The neutral, unreacted [¹³C₆]-glucose will pass through the column and be washed away. The bound product is then eluted by increasing the pH with a basic solution.

Cation-Exchange Chromatography Protocol

-

Column Preparation: Prepare a column with Dowex® 50WX8 resin. Wash the resin extensively with deionized water until the eluate is neutral.

-

Sample Loading: Carefully load the aqueous solution of the crude product onto the top of the resin bed.

-

Washing Step: Elute the column with 3-4 column volumes of deionized water. This step removes the unreacted D-[U-¹³C₆]glucose and other non-ionic impurities. Collect the eluate and check for the presence of sugar using a suitable method (e.g., TLC) to ensure complete removal.

-

Product Elution: Elute the bound [¹³C₆]-Fru-Met from the resin using a 0.5 M aqueous ammonium hydroxide solution.

-

Fraction Collection: Collect fractions and monitor for the presence of the product using TLC. Pool the fractions that contain the purified product.

-

Final Product Preparation: Evaporate the pooled fractions to dryness using a rotary evaporator to remove the ammonia and water. For highest purity, the resulting solid can be re-dissolved in a small amount of water and lyophilized to yield a fine, white powder.

Analytical Characterization and Validation

Definitive characterization is non-negotiable for an isotopic standard. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required to confirm both the chemical identity and the successful incorporation of the ¹³C label.[3][12]

Mass Spectrometry (LC-MS)

Rationale: MS directly measures the mass-to-charge ratio (m/z) of the molecule, providing unequivocal proof of the mass increase due to the six ¹³C atoms.

-

Method: The purified product is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) in positive mode.[3][16]

-

Expected Outcome: The unlabeled Fru-Met has a molecular weight of 311.35 g/mol , yielding a protonated molecule [M+H]⁺ at m/z 312.1.[3] The synthesized [¹³C₆]-Fru-Met has an expected molecular weight of ~317.35 g/mol . The primary ion observed should be the [M+H]⁺ at m/z 318.1. The absence of a significant signal at m/z 312.1 confirms high isotopic purity.

| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) | Key Fragment Ion (m/z) |

| Fructosyl-methionine | C₁₁H₂₁NO₇S | 312.1 | 150 (loss of fructose) |

| [¹³C₆]-Fructosyl-methionine | C₅¹³C₆H₂₁NO₇S | 318.1 | 156 (loss of ¹³C₆-fructose) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: While MS confirms the mass, NMR confirms the structure. ¹H NMR verifies the overall chemical structure, and ¹³C NMR directly visualizes the incorporated stable isotopes.[3][12]

-

¹H NMR: The ¹H NMR spectrum should be acquired in D₂O. The chemical shifts will be complex due to the sugar ring anomers but should match the predicted values for the methionine backbone protons.[3][17]

-

Methionine α-proton: ~3.8-4.2 ppm (triplet)

-

Methionine S-methyl group: ~2.0-2.1 ppm (singlet)

-

-

¹³C NMR: This is the definitive test for labeling. A ¹³C NMR spectrum of the unlabeled compound would show signals for all 11 carbons. For the [¹³C₆]-Fru-Met, the six carbons of the fructose moiety will exhibit significantly enhanced signal intensity and potentially complex splitting patterns due to ¹³C-¹³C coupling, confirming their isotopic enrichment.

Conclusion and Applications

This guide outlines a robust and reliable method for the synthesis of [¹³C₆]-Fructosyl-methionine. By following the detailed protocols for synthesis, purification, and analytical characterization, researchers can produce a high-purity isotopic standard. The resulting compound is a vital tool for advanced research in food science, nutrition, and medicine, enabling precise quantification of this Maillard reaction product and elucidation of its metabolic fate and physiological relevance.[3][4]

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Maillard reaction and Amadori rearrangement [biosyn.com]

- 7. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Carbohydrate and amino acid degradation pathways in L-methionine/D-[13C] glucose model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of glucose-derived amino acids involved in one-carbon and cancer metabolism by stable-isotope labeling and gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemistry of Amadori rearrangement products: analysis, synthesis, kinetics, reactions, and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. uni-giessen.de [uni-giessen.de]

- 16. benchchem.com [benchchem.com]

- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0037841) [hmdb.ca]

An In-depth Technical Guide on the Core Mechanism of Action of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆

Abstract

N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Fru-Met), an Amadori rearrangement product of fructose and methionine, is increasingly recognized for its potential biological significance, extending beyond its role as an indicator of heat processing in foods.[1][2] The stable isotope-labeled variant, N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ (Fru-Met-¹³C₆), provides a powerful tool for elucidating its metabolic fate and mechanism of action. This technical guide synthesizes the current understanding of Fru-Met and proposes several plausible, interconnected mechanisms of action. We present a detailed roadmap for researchers, scientists, and drug development professionals to investigate these mechanisms, complete with in-depth experimental protocols and conceptual frameworks. The central hypothesis is that Fru-Met-¹³C₆ exerts its effects not as a single-target agent, but as a multi-faceted molecule influencing cellular redox homeostasis, metabolic pathways, and signaling cascades.

Introduction: The Emerging Significance of a Glycated Amino Acid

The Maillard reaction, a non-enzymatic browning process between reducing sugars and amino acids, is a cornerstone of food chemistry.[2][3] While often associated with the development of flavor and color, this reaction also generates a diverse array of compounds, including Amadori products.[4] N-(1-Deoxy-D-fructos-1-yl)-L-methionine is one such compound, formed from the condensation of fructose and the essential amino acid L-methionine.[1] Its presence in heat-processed foods is well-documented, but its physiological implications are an emerging area of research.[1][5]

The covalent linkage of fructose to methionine significantly alters the physicochemical properties of the parent amino acid, suggesting a unique biological activity profile.[2] Preliminary studies have highlighted the antioxidant potential of Fru-Met, with an EC50 value of 25 µM in a DPPH radical scavenging assay.[1][5] However, the precise mechanisms by which it exerts this and other potential effects remain largely unexplored.

The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆, where the fructose moiety is labeled with six carbon-13 isotopes, offers an unprecedented opportunity to trace its absorption, distribution, metabolism, and excretion (ADME), and to dissect its molecular interactions with high precision.[6] This guide will explore the following proposed mechanisms of action for Fru-Met-¹³C₆:

-

Direct and Indirect Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant response pathways.

-

Modulation of Methionine Metabolism: Influencing the methionine cycle and transsulfuration pathways.

-

Interaction with Fructose Metabolism: Affecting cellular processes influenced by fructose uptake and metabolism.

-

Cellular Signaling and Protein Interaction: Acting as a signaling molecule or directly interacting with cellular proteins to modulate their function.

-

Bioactivity of Metabolic Products: Exerting effects through its breakdown products.

This document will provide the theoretical framework and detailed experimental designs necessary to rigorously test these hypotheses.

Physicochemical Properties of N-(1-Deoxy-D-fructos-1-yl)-L-methionine

A thorough understanding of the molecule's properties is fundamental to designing and interpreting mechanistic studies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₇S | [7] |

| Molecular Weight | 311.35 g/mol | [7] |

| CAS Number | 20638-92-0 | [8] |

| Appearance | Solid | [9] |

| pKa (Predicted) | 2.03 ± 0.10 | [8] |

| ¹³C₆ Labeled MW | 317.31 g/mol | [6] |

Proposed Mechanisms of Action and Experimental Validation

This section details the hypothesized mechanisms of action for Fru-Met-¹³C₆ and provides comprehensive, step-by-step protocols for their investigation.

Mechanism 1: Direct and Indirect Antioxidant Activity

The presence of the methionine moiety, a known antioxidant amino acid, and initial DPPH assay results suggest that Fru-Met possesses antioxidant properties. This can occur through two primary routes: direct scavenging of free radicals and upregulation of the cell's intrinsic antioxidant defense systems.

Fru-Met-¹³C₆ directly scavenges reactive oxygen species and induces the expression of antioxidant enzymes through the Nrf2-ARE pathway.

A. In Vitro Radical Scavenging Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: To confirm and expand upon existing data.[10]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: To assess scavenging activity against a different radical type.

-

Superoxide Anion and Hydroxyl Radical Scavenging Assays: To evaluate efficacy against specific, biologically relevant ROS.

B. Cellular Antioxidant Activity (CAA) Assay:

-

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.

C. Nrf2-ARE Reporter Gene Assay:

This experiment will determine if Fru-Met-¹³C₆ can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, a key regulator of endogenous antioxidant enzyme expression.[11][12]

Protocol: Nrf2-ARE Luciferase Reporter Gene Assay [11][12]

-

Cell Culture: Culture human hepatoma (HepG2) or human osteosarcoma (U2OS) cells stably transfected with a plasmid containing the firefly luciferase gene under the control of an ARE promoter.

-

Seeding: Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Fru-Met-¹³C₆ (e.g., 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., sterile water or PBS) and a positive control (e.g., sulforaphane, 5 µM).

-

Lysis: After incubation, wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Add the luciferase assay reagent to each well and measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luciferase activity to the total protein concentration for each well. Express the results as fold induction over the vehicle control. A significant increase in luciferase activity indicates activation of the Nrf2-ARE pathway.

Diagram: Proposed Antioxidant Mechanism of Action

Caption: Proposed dual antioxidant mechanism of Fru-Met.

Mechanism 2: Modulation of Methionine Metabolism

As a methionine derivative, Fru-Met-¹³C₆ could directly or indirectly influence the intricate network of methionine metabolism, including the methionine cycle and the transsulfuration pathway.[11][13][14]

Fru-Met-¹³C₆ or its metabolites enter the methionine cycle, altering the levels of key intermediates such as S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), thereby affecting cellular methylation potential and redox balance.

A. Stable Isotope Tracing using LC-MS/MS:

The ¹³C₆ label on the fructose moiety allows for precise tracing of the molecule's fate.

Protocol: LC-MS/MS Analysis of Methionine Cycle Metabolites [14][15][16]

-

Cell Culture and Labeling: Culture a relevant cell line (e.g., HepG2) in a methionine-deficient medium supplemented with a known concentration of Fru-Met-¹³C₆ for various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Metabolite Extraction:

-

Quench metabolism rapidly by washing cells with ice-cold saline.

-

Add 80:20 methanol:water extraction solvent pre-chilled to -80°C.

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet protein and debris.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Use a HILIC or reversed-phase column for separation.

-

Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Develop specific MRM transitions for unlabeled and potentially ¹³C-labeled methionine cycle intermediates (Methionine, SAM, SAH, homocysteine, cystathionine, cysteine). The ¹³C₆ label will result in a +6 Da mass shift in any fragments containing the intact fructose moiety or its metabolic remnants.

-

-

Data Analysis: Quantify the levels of both unlabeled and labeled metabolites over time. The appearance of ¹³C-labeled intermediates will confirm the entry of the Fru-Met-¹³C₆-derived moiety into the methionine cycle.

Diagram: Experimental Workflow for Metabolic Tracing

Caption: Workflow for tracing Fru-Met-¹³C₆ metabolism.

Mechanism 3: Interaction with Cellular Proteins

Fru-Met may exert its effects by directly binding to and modulating the function of intracellular proteins. Identifying these protein targets is crucial to understanding its mechanism of action.

Fru-Met-¹³C₆ binds to specific cellular proteins, altering their stability and function, thereby initiating downstream signaling events.

A. Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique to identify protein targets of a small molecule in a cellular context.[17][18][19] Ligand binding typically increases the thermal stability of the target protein.

Protocol: Cellular Thermal Shift Assay (CETSA) [17]

-

Cell Treatment: Treat intact cells with Fru-Met-¹³C₆ (e.g., 100 µM) or a vehicle control for 1 hour.

-

Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

-

Protein Analysis:

-

Western Blot: Analyze the soluble fractions by SDS-PAGE and western blotting using antibodies against candidate proteins (e.g., enzymes in the methionine or fructose metabolic pathways, signaling proteins). A shift in the melting curve to a higher temperature in the presence of Fru-Met-¹³C₆ indicates a direct interaction.

-

Mass Spectrometry (MS-CETSA): For an unbiased, proteome-wide screen, analyze the soluble fractions using quantitative mass spectrometry to identify all proteins stabilized by Fru-Met-¹³C₆.

-

B. Surface Plasmon Resonance (SPR):

SPR can be used to validate direct binding interactions identified by CETSA and to determine binding kinetics and affinity.[13][20][21][22]

Protocol: Surface Plasmon Resonance (SPR) Analysis [13][20]

-

Protein Immobilization: Immobilize the purified candidate target protein (identified from CETSA) onto an SPR sensor chip.

-

Binding Analysis: Flow different concentrations of Fru-Met-¹³C₆ over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.

-

Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Mechanism 4: Modulation of Cellular Signaling Pathways

Research on other Amadori products has shown that they can activate cellular signaling pathways, such as the IGF-1 receptor pathway, leading to downstream effects like cellular senescence.[23]

Fru-Met-¹³C₆ interacts with cell surface receptors or intracellular signaling proteins to modulate pathways involved in cell stress, growth, and metabolism.

A. Phospho-protein Array:

-

Treat cells with Fru-Met-¹³C₆ and lyse them.

-

Apply the lysates to a phospho-protein array, which contains antibodies against a wide range of phosphorylated signaling proteins.

-

Detection of changes in phosphorylation status will provide a broad overview of the signaling pathways affected by Fru-Met-¹³C₆.

B. Western Blot Analysis for Key Signaling Proteins:

-

Based on the phospho-protein array results and literature on methionine and fructose signaling, perform targeted western blots to confirm the activation or inhibition of specific pathways (e.g., Akt/mTOR, MAPK/ERK).[5]

Integrated View and Future Directions

The proposed mechanisms of action for N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ are not mutually exclusive. It is plausible that Fru-Met acts as a pleiotropic agent, with its direct antioxidant effects mitigating immediate oxidative stress, while its interactions with metabolic and signaling pathways lead to longer-term changes in cellular function.

The use of the ¹³C₆-labeled compound is critical for definitively tracing its metabolic fate and confirming its direct incorporation into metabolic pathways. Future research should focus on:

-

In Vivo Studies: Utilizing animal models to investigate the ADME profile of Fru-Met-¹³C₆ and its physiological effects in a whole-organism context.

-

Identification of Degradation Products: Characterizing the breakdown products of Fru-Met under physiological conditions, as these may possess their own biological activities.[24]

-

Synergistic Effects: Investigating potential synergistic or antagonistic interactions with other dietary components or therapeutic agents.

Conclusion

N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆ stands as a molecule of significant interest at the intersection of metabolism, redox biology, and cell signaling. This technical guide provides a structured and comprehensive framework for elucidating its core mechanism of action. The proposed hypotheses, supported by detailed and validated experimental protocols, offer a clear path forward for researchers to unravel the complex biological roles of this intriguing Amadori product. The insights gained from these studies will not only advance our fundamental understanding of glycated amino acids but also hold potential for applications in nutrition, pharmacology, and the development of novel therapeutic strategies.

References

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Amadori rearrangement - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(1-Deoxy-D-fructos-1-yl)-L-methionine | C11H21NO7S | CID 101371034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. N-(1-Deoxy-1-fructosyl)methionine|CAS 20638-92-0 [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Pre-validation of a reporter gene assay for oxidative stress for the rapid screening of nanobiomaterials [frontiersin.org]

- 12. Pre-validation of a reporter gene assay for oxidative stress for the rapid screening of nanobiomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Quantifying Homocysteine Methionine Cycle Metabolites in Plasma and CSF - Creative Proteomics [creative-proteomics.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 21. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]

- 22. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Amadori products promote cellular senescence activating insulin-like growth factor-1 receptor and down-regulating the antioxidant enzyme catalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Formation of reactive intermediates from Amadori compounds under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(1-Deoxy-D-fructos-1-yl)-L-methionine: A Comprehensive Technical Guide to a Key Maillard Reaction Product

Abstract

N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Fru-Met) is a notable Amadori rearrangement product formed during the initial stages of the Maillard reaction between fructose and the essential amino acid L-methionine.[1][2] This non-enzymatic browning reaction is fundamental to the development of flavor, aroma, and color in thermally processed foods.[3] Beyond its significance in food science, Fru-Met is gaining attention in biomedical research for its potential antioxidant properties and its role as a precursor to advanced glycation end-products (AGEs), which are implicated in various chronic diseases.[1][4] This technical guide provides an in-depth exploration of Fru-Met, covering its formation, synthesis, characterization, analytical quantification, and biological significance. The content herein is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important Maillard reaction product.

The Genesis of N-(1-Deoxy-D-fructos-1-yl)-L-methionine: The Maillard Reaction

The Maillard reaction is a complex cascade of chemical reactions initiated by the condensation of a reducing sugar and an amino compound, typically an amino acid, peptide, or protein.[3] This reaction is responsible for the desirable sensory attributes of many cooked foods but can also lead to the formation of potentially harmful compounds.[4] The formation of Fru-Met is a key event in the early stage of the Maillard reaction involving fructose and L-methionine.[1]

The initial step is the condensation of the carbonyl group of fructose with the primary amino group of L-methionine to form a Schiff base. This intermediate is unstable and undergoes a spontaneous rearrangement known as the Amadori rearrangement to yield the more stable 1-amino-1-deoxy-2-ketose, which in this specific case is N-(1-Deoxy-D-fructos-1-yl)-L-methionine.[1]

Caption: Formation pathway of Fru-Met via the Maillard reaction.

Physicochemical Properties of N-(1-Deoxy-D-fructos-1-yl)-L-methionine

A thorough understanding of the physicochemical properties of Fru-Met is essential for its synthesis, purification, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₇S | [5][6] |

| Molecular Weight | 311.35 g/mol | [5][6] |

| CAS Number | 20638-92-0 | [6] |

| Appearance | Likely a solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| Predicted pKa | 2.03 ± 0.10 | [6] |

Synthesis and Purification of N-(1-Deoxy-D-fructos-1-yl)-L-methionine

The synthesis of Fru-Met can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired yield, purity, and stereoselectivity.

Chemical Synthesis: A Non-enzymatic Approach

Chemical synthesis mimics the natural Maillard reaction under controlled laboratory conditions.

Protocol: Chemical Synthesis of Fru-Met

This protocol is adapted from general procedures for the synthesis of Amadori compounds.[7]

-

Reactant Preparation: Dissolve equimolar amounts of D-glucose and L-methionine in a minimal amount of a suitable solvent, such as a mixture of methanol and water. The use of an alkaline catalyst, like sodium carbonate, can accelerate the reaction.

-

Reaction Incubation: Heat the reaction mixture at a controlled temperature, typically between 60-80°C, for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Initial Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be precipitated by the addition of a non-polar solvent like acetone or ethanol.

-

Chromatographic Purification: For higher purity, the crude product should be subjected to further purification using ion-exchange chromatography.[8] A cation exchange resin is suitable for retaining the positively charged Fru-Met, allowing for the separation from unreacted sugars and other byproducts. Elution is typically achieved using a gradient of a volatile buffer, such as ammonium formate.

-

Final Product Characterization: The purified Fru-Met should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][9]

Enzymatic Synthesis: A Biocatalytic Alternative

Enzymatic synthesis offers a milder and more specific route to Fru-Met, minimizing the formation of unwanted byproducts.

Protocol: Enzymatic Synthesis of Fru-Met

This protocol utilizes fructosyltransferases for the targeted synthesis of fructosyl-amino acids.[1]

-

Enzyme and Substrate Preparation: Obtain a suitable fructosyltransferase, for example, from Aspergillus oryzae. Prepare a reaction buffer at the optimal pH for the enzyme (e.g., pH 7.4).

-

Reaction Mixture: Dissolve L-methionine and a fructose donor (e.g., sucrose) in the reaction buffer.

-

Enzyme Addition and Incubation: Add the fructosyltransferase to the reaction mixture and incubate at a controlled temperature (e.g., 37°C) with gentle agitation.

-

Reaction Monitoring: Monitor the formation of Fru-Met over time by taking aliquots and analyzing them by HPLC.

-

Purification: Once the reaction has reached completion, purify Fru-Met from the reaction mixture using chromatographic techniques as described in the chemical synthesis protocol.

References

- 1. benchchem.com [benchchem.com]

- 2. N-(1-Deoxy-1-fructosyl)methionine|CAS 20638-92-0 [benchchem.com]

- 3. The Maillard reaction and Amadori rearrangement [biosyn.com]

- 4. researchgate.net [researchgate.net]

- 5. N-(1-Deoxy-D-fructos-1-yl)-L-methionine | C11H21NO7S | CID 101371034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. The preparation and characterization of some Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) derived from a series of aliphatic omega-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. imreblank.ch [imreblank.ch]

- 9. scilit.com [scilit.com]

The Quintessential Guide to N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6: Synthesis, Characterization, and Application as a Gold-Standard Internal Standard

This technical guide provides an in-depth exploration of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6, a crucial tool for researchers, scientists, and drug development professionals. We will delve into its synthesis, comprehensive characterization, and its pivotal role as a stable isotope-labeled internal standard in advanced analytical methodologies.

Foundational Principles: The Maillard Reaction and the Genesis of an Essential Analytical Tool

N-(1-Deoxy-D-fructos-1-yl)-L-methionine is an Amadori rearrangement product, an early-stage compound formed during the Maillard reaction. This non-enzymatic browning reaction between the amino group of an amino acid, in this case, L-methionine, and a reducing sugar, D-glucose (which rearranges to D-fructose), is fundamental in food chemistry, contributing to the flavor and color of cooked foods. However, the in-vivo formation of Amadori products is also implicated in the pathophysiology of various diseases, making their accurate quantification a significant area of research.

The ¹³C₆ isotopically labeled version of this Amadori product serves as an ideal internal standard for mass spectrometry-based quantification. Its chemical and physical properties are virtually identical to the native compound, ensuring it behaves similarly during sample preparation and analysis. The mass difference allows for its distinct detection, enabling precise correction for matrix effects and variations in instrument response.

Key Physicochemical Properties:

| Property | Value | Source |

| Chemical Formula | C₅¹³C₆H₂₁NO₇S | [1] |

| Molecular Weight | 317.31 g/mol | [1] |

| CAS Number | 1083053-42-2 | [1] |

| Unlabeled CAS Number | 20638-92-0 | [2][3] |

Synthesis of this compound: A Controlled Maillard Reaction

The synthesis of this compound is achieved through a controlled Maillard reaction, utilizing ¹³C-labeled D-glucose. The following protocol is based on established methods for the synthesis of labeled Amadori products.[4][5][6]

Synthesis Workflow

References

- 1. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of nonenzymatic glycation of ribonuclease A leading to advanced glycation end products. Paradoxical inhibition by ribose leads to facile isolation of protein intermediate for rapid post-Amadori studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-(1-Deoxy-D-fructos-1-yl)-L-methionine in Food Products

Executive Summary

N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Fru-Met) is a naturally occurring Amadori rearrangement product formed during the thermal processing and storage of food through the Maillard reaction between fructose and the essential amino acid L-methionine. As an early-stage intermediate in the formation of advanced glycation end-products (AGEs), the presence and concentration of Fru-Met are of significant interest to researchers, food scientists, and drug development professionals. It serves not only as a marker for the intensity of heat treatment and its impact on the nutritional quality of food but also as a molecule with potential physiological activities, including antioxidant and metal-chelating properties. This guide provides a comprehensive technical overview of Fru-Met, including its formation pathways, its discovery and quantification in various food matrices, detailed analytical methodologies for its characterization, and an exploration of its current and potential physiological significance.

Introduction: The Maillard Reaction and the Genesis of Amadori Products

The Maillard reaction, first described by Louis-Camille Maillard in 1912, is a non-enzymatic reaction between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein. This complex cascade of reactions is responsible for the desirable color, flavor, and aroma of many cooked foods. However, it can also lead to the loss of essential amino acids and the formation of potentially harmful compounds.

A pivotal step in the early stage of the Maillard reaction is the formation of a Schiff base, which is an unstable intermediate. This intermediate then undergoes an irreversible intramolecular rearrangement to form a more stable 1-amino-1-deoxy-ketose. This transformation was first reported by chemist Mario Amadori in 1925 and is now known as the Amadori rearrangement.[1] The resulting compounds are termed Amadori rearrangement products (ARPs). When the amino acid is L-methionine and the sugar is D-fructose, the resultant ARP is N-(1-Deoxy-D-fructos-1-yl)-L-methionine.

N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Fru-Met): Chemical Profile

Fru-Met is characterized by the covalent linkage of a fructose moiety to the primary amino group of methionine. This modification significantly alters the physicochemical properties of the parent amino acid.

Table 1: Chemical and Physical Properties of Fru-Met

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]-4-methylsulfanylbutanoic acid | [2][3] |

| CAS Number | 20638-92-0 | [3] |

| Molecular Formula | C11H21NO7S | [2][3] |

| Molecular Weight | 311.35 g/mol | [2] |

Formation Pathways and Influencing Factors

The primary pathway for the formation of Fru-Met is the Maillard reaction. The initial condensation of the carbonyl group of fructose with the primary amino group of methionine forms a Schiff base. This unstable intermediate undergoes the Amadori rearrangement to form the more stable Fru-Met.[4]

Caption: Formation of Fru-Met via the Maillard Reaction.

Several factors influence the rate of Fru-Met formation in food products, including:

-

Temperature and Time: Higher temperatures and longer processing times generally accelerate the Maillard reaction and thus the formation of Fru-Met.

-

Water Activity (aw): The reaction rate is maximal at intermediate water activity levels (aw = 0.6-0.8).

-

pH: The reaction is favored under neutral to slightly alkaline conditions.

-

Reactant Concentration: The concentration of available methionine and fructose directly impacts the yield of the product.

Discovery and Occurrence in Food Products

The discovery of Fru-Met in food is intrinsically linked to the broader identification of Amadori compounds in thermally processed goods. While a singular, seminal publication on the "discovery" of Fru-Met in a food matrix is not prominent in the literature, its presence is inferred from studies identifying various Amadori products in foods like dried vegetables, malt, and cocoa.[5][6] The identification of 34 different Amadori and Heyns compounds derived from di- and tripeptides in fermented and dried cocoa beans highlights the complexity and prevalence of these compounds.[6][7]

Fru-Met is found in a variety of heat-processed foods, including dairy products, cereal products, roasted coffee, and cocoa beans.[4][8] For instance, black garlic extract contains significant amounts of Amadori compounds, particularly N-(1-deoxy-D-fructos-1-yl)-L-arginine (Fru-Arg), which are absent in raw garlic.[9] While extensive quantitative data for Fru-Met across a wide range of foods is still an area of active research, the following table summarizes the occurrence of several Amadori compounds in different food matrices to provide context.

Table 2: Occurrence of Selected Amadori Compounds in Various Food Products

| Food Product | Amadori Compound | Concentration | Reference |

| Black Garlic | N-(1-deoxy-D-fructos-1-yl)-L-arginine (Fru-Arg) | 1.0–5.0 mg/g | [9] |

| Beer Malt | Glycine-glucose-ARP | Present | [5] |

| Soy Sauce | Isoleucine- & Leucine-glucose-ARPs | Present | [5] |

| Cocoa, Coffee, Tomato | Tyrosine- & Histidine-ARPs | Present | [5] |

| Dried Cocoa Beans | Di- and Tripeptide ARPs/HRPs | Present | [6][7] |

Note: ARP = Amadori Rearrangement Product; HRP = Heyns Rearrangement Product. "Present" indicates qualitative identification without specific quantification in the cited source.

Analytical Methodologies for Quantification

The accurate quantification of Fru-Met in complex food matrices requires highly sensitive and selective analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering superior performance compared to methods like HPLC-UV or enzymatic assays.[10][11]

Detailed Protocol: LC-MS/MS Quantification of Fru-Met in Milk

This protocol provides a robust framework for the analysis of Fru-Met in a complex matrix like milk.[8]

Objective: To accurately quantify the concentration of N-(1-Deoxy-D-fructos-1-yl)-L-methionine in a milk sample using a stable isotope-labeled internal standard.

1. Materials and Reagents:

-

Milk sample

-

Fru-Met analytical standard

-

Stable isotope-labeled internal standard (e.g., N-(1-Deoxy-D-fructos-1-yl)-L-methionine-¹³C₆)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Pronase and Aminopeptidase M

-

Mixed-mode cation exchange Solid-Phase Extraction (SPE) cartridges

-

Ammonium hydroxide

-

Methanol (LC-MS grade)

-

Deionized water

2. Sample Preparation Workflow:

Caption: Experimental workflow for Fru-Met analysis in milk.

Step-by-Step Methodology:

-

Deproteinization: To 1 mL of milk, add 3 mL of cold acetonitrile. Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant. Causality: Acetonitrile disrupts the hydration shell of proteins, causing them to precipitate, which is essential for removing the bulk of the matrix interference.

-

Enzymatic Hydrolysis: To the supernatant, add solutions of Pronase and Aminopeptidase M. Incubate at 37°C for 24 hours. Inactivate the enzymes by heating at 95°C for 10 minutes. Causality: This step is crucial to release any Fru-Met that may be bound within peptides or proteins, ensuring the total concentration is measured.

-

Internal Standard Spiking: Add a known concentration of the stable isotope-labeled internal standard to the sample. Trustworthiness: The internal standard co-elutes with the analyte and corrects for variations in sample preparation, matrix effects, and instrument response, ensuring accurate quantification.

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.

-

Load the sample supernatant onto the cartridge.

-

Wash the cartridge with deionized water to remove unretained compounds.

-

Elute Fru-Met with 5% ammonium hydroxide in methanol.[8] Causality: This cleanup step isolates the analyte from interfering compounds, concentrating it and improving the sensitivity of the analysis.

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[8]

3. LC-MS/MS Instrumentation and Conditions:

-

LC System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both Fru-Met and its labeled internal standard are monitored. Causality: MRM provides very high specificity and sensitivity by monitoring a specific fragmentation of the target molecule, effectively filtering out background noise.

4. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the Fru-Met standard to the peak area of the internal standard against the concentration of the standards.

-

Quantify the amount of Fru-Met in the sample by applying the peak area ratio from the sample to the regression equation of the calibration curve.

Table 3: Comparison of Analytical Method Validation Parameters

| Validation Parameter | HPLC-UV (Proposed) | LC-MS/MS (Validated) |

| Linearity (R²) | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 2 - 5 ng/mL |

| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |

| Precision (RSD %) | < 5% | < 10% |

| (Data based on a validated method for Amadori products in food)[10] |

Physiological Significance and Bioavailability

The biological effects of Fru-Met are an emerging area of research. While data is limited, current studies point towards several potential physiological roles.

Bioavailability and Metabolism

Studies on the absorption and excretion of Amadori products in both rats and humans indicate that there is no active intestinal transport; instead, they are absorbed by diffusion.[12] The bioavailability of protein-bound Amadori products is low, with only 1-3% of the ingested amount recovered in urine.[12] The unabsorbed portion is largely decomposed by microorganisms in the large intestine.[12] Once absorbed, there appears to be some uptake into liver, kidney, and muscle cells, though metabolism of these compounds in animal tissues is thought to be very low.[12]

Antioxidant Activity

Fru-Met has demonstrated notable antioxidant properties. It can effectively scavenge ABTS radicals and has shown a high oxygen radical absorbance capacity (ORAC), in some cases exceeding that of ascorbic acid at low concentrations.[9] This activity is likely due to the 2,3-enolization of the carbohydrate moiety, which facilitates the reduction of oxidizing species.[9]

Other Potential Effects

-

Metal Chelation: Amadori compounds have been shown to be effective natural chelators of transition metal ions like Cu²⁺, Fe²⁺, and Zn²⁺.[9] This property could have implications for mineral bioavailability and the mitigation of metal-induced oxidative stress.

-

Enzymatic Interactions: Fru-Met is a substrate for Fructosyl Amino Acid Oxidases (FAODs), enzymes that catalyze the oxidative deglycation of glycated amino acids.[13][14] This enzymatic activity is the basis for diagnostic tests for glycated proteins like HbA1c in diabetes management.[13]

Implications and Future Research

For Food Science: The concentration of Fru-Met can serve as a reliable marker for the extent of the Maillard reaction, helping to control food quality, optimize processing conditions, and assess the nutritional impact on essential amino acids.[8]

For Drug Development: As an early-stage AGE, understanding the formation and physiological effects of Fru-Met is crucial for research into conditions associated with the accumulation of AGEs, such as diabetes, aging, and neurodegenerative diseases.[4] Its antioxidant and metal-chelating properties suggest potential therapeutic applications that warrant further investigation.

Future Research Directions:

-

Quantitative Surveys: There is a clear need for comprehensive studies to quantify Fru-Met concentrations across a wider range of food products.

-

Metabolic Fate: More detailed in vivo studies are required to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of Fru-Met.

-

Cellular Mechanisms: Research should focus on the direct impact of Fru-Met on cellular signaling pathways to understand its mechanisms of action beyond general antioxidant activity.

References

- 1. Amadori rearrangement - Wikipedia [en.wikipedia.org]

- 2. N-(1-Deoxy-D-fructos-1-yl)-L-methionine | C11H21NO7S | CID 101371034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Metabolic transit of Amadori products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6. Physiological function of microbial enzyme, fructosyl-amino acid oxidase, and its application to the clinical diagnosis of | Laboratory of Applied Stress Microbiology [bsw3.naist.jp]

Methodological & Application

Application Note: High-Accuracy Quantification of N-(1-Deoxy-D-fructos-1-yl)-L-methionine in Biological Matrices Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

An Application Guide for Researchers and Drug Development Professionals

Abstract